molecular formula C20H18N2O4 B4209668 2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide

2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide

Cat. No.: B4209668
M. Wt: 350.4 g/mol
InChI Key: SHSGWSWSKKYRHN-UHFFFAOYSA-N
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Description

2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide is a complex organic compound known for its significant biological activities. This compound is part of the indole derivative family, which is known for its diverse pharmacological properties. It has been isolated from natural sources and synthesized for various research purposes, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide involves multiple steps, typically starting with the preparation of the indole core. Common methods for synthesizing indole derivatives include the Fischer indole synthesis, which involves the reaction of phenylhydrazines with ketones or aldehydes under acidic conditions . Another method is the Bartoli indole synthesis, which uses nitroarenes and vinyl Grignard reagents .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters .

Chemical Reactions Analysis

Types of Reactions

2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinone derivatives, while substitution reactions can introduce alkyl or aryl groups onto the indole ring .

Scientific Research Applications

2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. It has been found to exert its effects by increasing apoptosis in cancer cells, which is a process of programmed cell death. This is achieved through the activation of caspases and the upregulation of pro-apoptotic proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide apart is its unique structure, which combines the indole core with a tetrahydronaphthalene moiety. This structural combination enhances its biological activity and makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

2-[3-hydroxy-2-oxo-3-(1-oxo-3,4-dihydro-2H-naphthalen-2-yl)indol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O4/c21-17(23)11-22-16-8-4-3-7-14(16)20(26,19(22)25)15-10-9-12-5-1-2-6-13(12)18(15)24/h1-8,15,26H,9-11H2,(H2,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHSGWSWSKKYRHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=O)C1C3(C4=CC=CC=C4N(C3=O)CC(=O)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide
Reactant of Route 2
2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide
Reactant of Route 3
2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide
Reactant of Route 4
2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide
Reactant of Route 5
2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide
Reactant of Route 6
2-[3-hydroxy-2-oxo-3-(1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)-2,3-dihydro-1H-indol-1-yl]acetamide

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